![molecular formula C25H28N4O5S B2845782 4-((1-(2-((4-acetylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-methylcyclohexanecarboxamide CAS No. 941962-79-4](/img/structure/B2845782.png)
4-((1-(2-((4-acetylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-methylcyclohexanecarboxamide
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Description
Scientific Research Applications
- The compound exhibits high antimicrobial activity, which suggests its potential as an antimicrobial agent. Further research is warranted to explore its effectiveness against specific pathogens and its mechanism of action .
- Structurally, this compound belongs to the neoflavonoid class. Neoflavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Investigating its specific effects on cellular pathways could yield valuable insights .
- The compound contains a thieno[3,2-d]pyrimidine ring, which falls under heterocyclic chemistry. Researchers can explore its reactivity, stability, and potential applications in drug design or materials science .
- Given its unique structure, this compound might serve as a lead compound for drug development. Medicinal chemists could modify its functional groups to optimize pharmacological properties and enhance its therapeutic potential .
- Researchers can evaluate its effects on specific biological targets (enzymes, receptors, etc.) using in vitro and in vivo assays. Understanding its interactions with cellular components could guide drug discovery efforts .
- Investigating its cellular uptake, metabolism, and distribution can provide insights into its bioavailability and potential toxicity. Chemical biologists can explore its interactions with biomolecules and cellular pathways .
Antimicrobial Activity
Neoflavonoid Derivative
Heterocyclic Chemistry
Drug Development
Biological Assays
Chemical Biology
properties
IUPAC Name |
4-[[1-[2-(4-acetylanilino)-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]methyl]-N-methylcyclohexane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O5S/c1-15(30)17-7-9-19(10-8-17)27-21(31)14-28-20-11-12-35-22(20)24(33)29(25(28)34)13-16-3-5-18(6-4-16)23(32)26-2/h7-12,16,18H,3-6,13-14H2,1-2H3,(H,26,32)(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBLDTQNURUCBNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4CCC(CC4)C(=O)NC)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1-(2-((4-acetylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-methylcyclohexanecarboxamide |
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